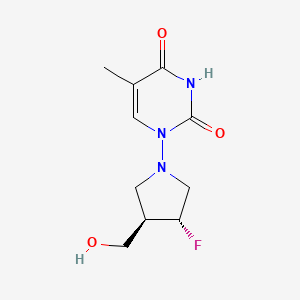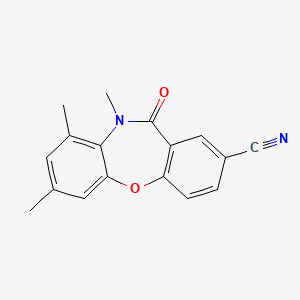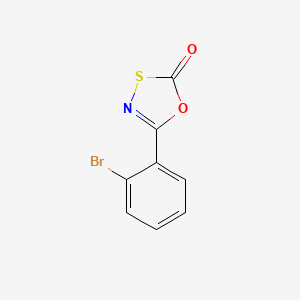
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is an organic compound that belongs to the class of oxathiazoles This compound is characterized by the presence of a bromophenyl group attached to an oxathiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one typically involves the reaction of 2-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired oxathiazole compound. The reaction can be summarized as follows:
2-Bromobenzoyl chloride+ThioureaNaOH, refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxathiazole derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding oxathiazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted oxathiazoles.
Oxidation: Formation of oxathiazole N-oxides.
Reduction: Formation of oxathiazolines.
Applications De Recherche Scientifique
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but with a thiazole ring instead of an oxathiazole ring.
2-(2-Bromophenyl)ethylamine: Contains a bromophenyl group but lacks the oxathiazole ring.
Uniqueness
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both a bromophenyl group and an oxathiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
52059-66-2 |
|---|---|
Formule moléculaire |
C8H4BrNO2S |
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
5-(2-bromophenyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-4-2-1-3-5(6)7-10-13-8(11)12-7/h1-4H |
Clé InChI |
QLELHHGCBCBFAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NSC(=O)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


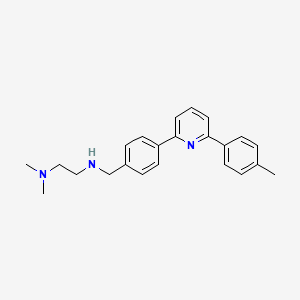

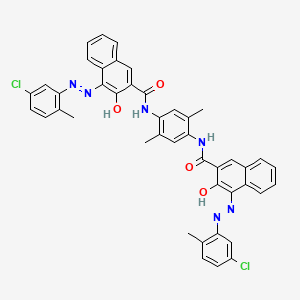

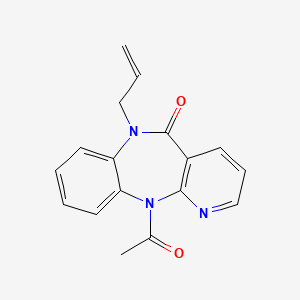

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
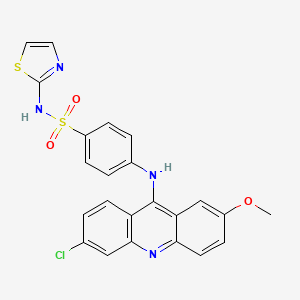
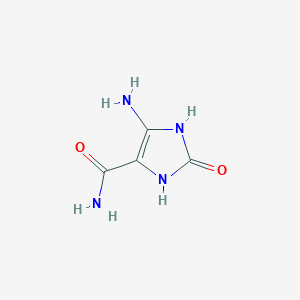
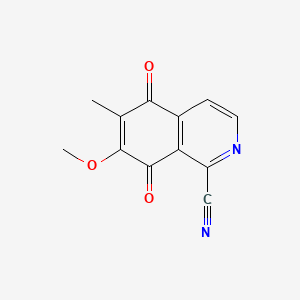

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
